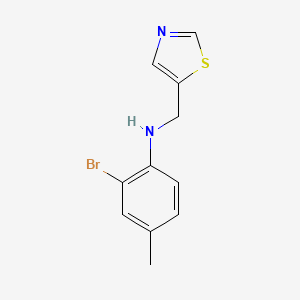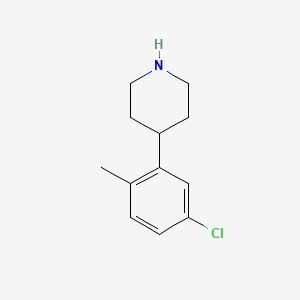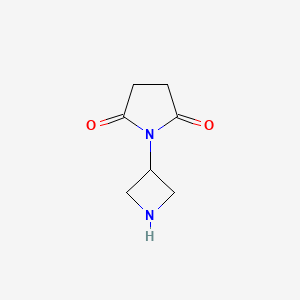
1-(Azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)pyrrolidine-2,5-dione is a compound of significant interest in the field of organic chemistry It is characterized by the presence of both azetidine and pyrrolidine rings, which are known for their unique chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of molecular iodine as a catalyst under microwave irradiation . This method is advantageous due to its rapid reaction time and high yield. The reaction conditions generally include a temperature of around 90°C and a pressure of 24-50 psi.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability are common practices. The choice of solvents, catalysts, and purification methods are tailored to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 1-(Azetidin-3-yl)pyrrolidine-2,5-dione exerts its effects is primarily through its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine-2,5-dione moiety may also play a role in binding to biological macromolecules, thereby modulating their function .
Comparaison Avec Des Composés Similaires
- 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione hydrochloride
- Spiro-azetidin-2-one derivatives
- Pyrrolidine-2,5-dione derivatives
Uniqueness: 1-(Azetidin-3-yl)pyrrolidine-2,5-dione stands out due to its dual ring structure, which imparts unique chemical and biological properties. The presence of both azetidine and pyrrolidine rings allows for diverse chemical reactivity and potential biological activities, making it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-1-2-7(11)9(6)5-3-8-4-5/h5,8H,1-4H2 |
Clé InChI |
PWOQTWUEWFNHOO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



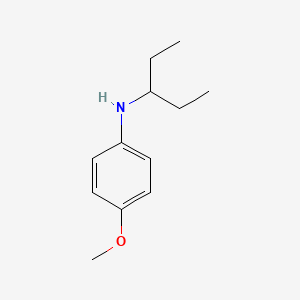
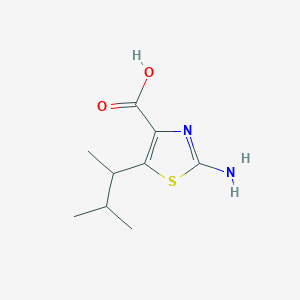
![2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13242265.png)
![1-[(3-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13242293.png)
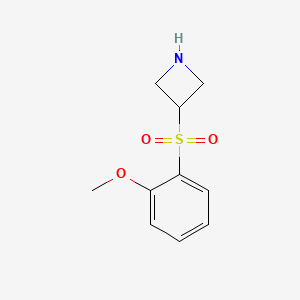
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide](/img/structure/B13242308.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13242310.png)
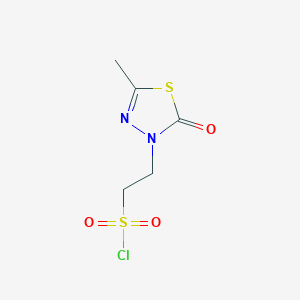
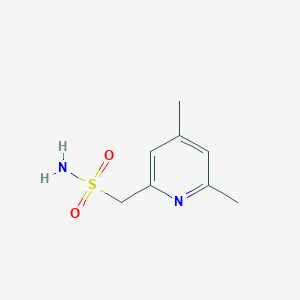
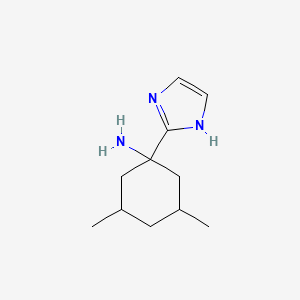
![2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol](/img/structure/B13242327.png)
